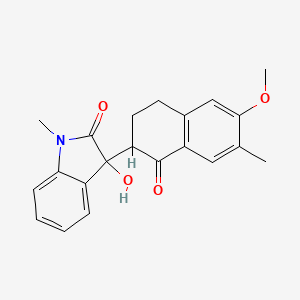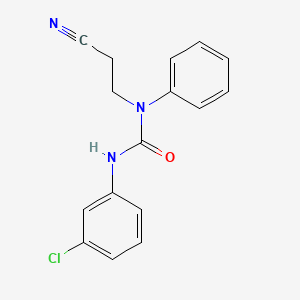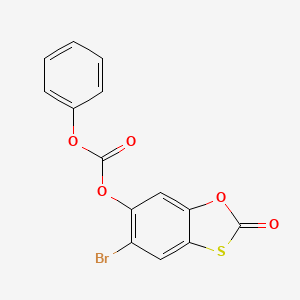![molecular formula C24H18F9N3 B11523260 1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane CAS No. 38335-59-0](/img/structure/B11523260.png)
1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane is a chemical compound known for its unique structure and properties It features a triazinane core substituted with three trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane typically involves the cyclotrimerization of nitriles or the reaction of amines with triazine derivatives. One common method includes the reaction of 3-(trifluoromethyl)benzonitrile with a suitable triazine precursor under controlled conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclotrimerization processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazinane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazinane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1,3,5-Tris[3-(trifluoromethyl)phenyl]benzene: Similar structure but with a benzene core instead of a triazinane.
1,3,5-Tris[3-(trifluoromethyl)phenyl]cyclohexane: Features a cyclohexane core, offering different chemical properties.
Uniqueness: 1,3,5-Tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane is unique due to its triazinane core, which provides distinct reactivity and stability compared to its benzene and cyclohexane analogs. The presence of trifluoromethyl groups further enhances its chemical and physical properties, making it a valuable compound for various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and properties continue to drive interest and exploration in multiple fields.
Properties
CAS No. |
38335-59-0 |
|---|---|
Molecular Formula |
C24H18F9N3 |
Molecular Weight |
519.4 g/mol |
IUPAC Name |
1,3,5-tris[3-(trifluoromethyl)phenyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H18F9N3/c25-22(26,27)16-4-1-7-19(10-16)34-13-35(20-8-2-5-17(11-20)23(28,29)30)15-36(14-34)21-9-3-6-18(12-21)24(31,32)33/h1-12H,13-15H2 |
InChI Key |
MEJBMDLLHNWBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CN(CN1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(E)-(dimethylamino)methylidene]sulfamoyl}phenyl)-2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11523194.png)
![N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11523202.png)
![4-bromo-2-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11523216.png)

methyl}piperidine](/img/structure/B11523233.png)
![2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11523236.png)
methanone](/img/structure/B11523245.png)
![ethyl (2E)-2-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11523252.png)
![5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11523257.png)

![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11523263.png)

![3,7,7,8a-tetramethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11523277.png)
![N~2~-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N~1~-(5-nitroquinolin-8-yl)propane-1,2-diamine](/img/structure/B11523278.png)
